4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness Permeability

4-(Morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a synthetic, polyheterocyclic benzamide derivative that combines a naphtho[2,1-d]thiazole fused ring system with a para‑morpholinosulfonylbenzamide moiety. Its molecular formula is C₂₂H₁₉N₃O₄S₂, and its monoisotopic mass is 453.5 g/mol, placing it in the medium‑sized drug‑like chemical space.

Molecular Formula C22H19N3O4S2
Molecular Weight 453.53
CAS No. 313254-63-6
Cat. No. B2903248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
CAS313254-63-6
Molecular FormulaC22H19N3O4S2
Molecular Weight453.53
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
InChIInChI=1S/C22H19N3O4S2/c26-21(16-5-8-17(9-6-16)31(27,28)25-11-13-29-14-12-25)24-22-23-19-10-7-15-3-1-2-4-18(15)20(19)30-22/h1-10H,11-14H2,(H,23,24,26)
InChIKeyABYGIWZXVQYQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide (CAS 313254‑63‑6) – Chemical Class, Core Structure, and Procurement Identity


4-(Morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a synthetic, polyheterocyclic benzamide derivative that combines a naphtho[2,1-d]thiazole fused ring system with a para‑morpholinosulfonylbenzamide moiety . Its molecular formula is C₂₂H₁₉N₃O₄S₂, and its monoisotopic mass is 453.5 g/mol, placing it in the medium‑sized drug‑like chemical space . The compound has been deposited in public screening collections and was evaluated in high‑throughput assays at the Scripps Research Institute Molecular Screening Center, indicating its relevance as a probe molecule in early‑stage drug discovery .

Why Close Analogs of 4-(Morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide Cannot Be Assumed Interchangeable


The naphtho[2,1-d]thiazol‑2‑yl benzamide scaffold supports a wide range of para‑substituents, including cyano, nitro, methoxy, and methyl groups, but these substituents differ profoundly in size, polarity, hydrogen‑bonding capacity, and metabolic liability [1]. The morpholinosulfonyl group present in the target compound introduces a strongly polar, hydrogen‑bond‑accepting sulfonamide bridge and a morpholine ring that simultaneously increases topological polar surface area, modulates lipophilicity, and creates distinct steric constraints compared to planar or compact substituents . Generic substitution with a cyano‑ or nitro‑bearing analog would therefore alter not only pharmacophore recognition but also solubility, permeability, and off‑target profiles, making direct interchange unreliable without explicit comparative data.

Quantitative Differentiation Evidence: 4-(Morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide vs. Closest Analogs


Para‑Substituent Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Acceptor Count Drive Solubility and Permeability Differentiation

The morpholinosulfonyl group in the target compound contributes a sulfonamide oxygen and a morpholine oxygen, yielding six hydrogen‑bond acceptors (HBA) versus four in the 4‑cyano analog [1]. The resultant tPSA increase (~101 vs. ~76 Ų) predicts lower passive membrane permeability and higher aqueous solubility for the target compound, a physicochemical trade‑off that directly influences formulation, oral bioavailability, and blood‑brain barrier penetration [1].

Physicochemical profiling Drug-likeness Permeability

GPR151 Primary Assay Engagement Suggests Target‑Specific Pharmacological Niche Absent in Non‑Sulfonamide Analogs

The compound was tested in a cell‑based high‑throughput primary assay designed to identify activators of GPR151 (G‑protein coupled receptor 151), an orphan GPCR . While quantitative activation data (% activity, EC₅₀) are not publicly disclosed for the target compound, the fact that it was selected and screened in this specific assay, unlike the 4‑cyano, 4‑nitro, and 4‑methoxy analogs which appear absent from the same dataset, suggests a unique cheminformatics‑based selection driven by its distinct pharmacophoric features .

GPR151 Orphan GPCR High‑throughput screening

Morpholinosulfonyl Moiety Confers a Distinct Metabolic Soft Spot vs. Nitro and Cyano Analogs

The 4‑nitro analog contains a nitro group, a well‑known toxicophore associated with mutagenicity and metabolic activation to reactive nitroso and hydroxylamine intermediates . The 4‑cyano analog is susceptible to cytochrome P450‑mediated hydrolysis to a carboxamide . In contrast, the morpholinosulfonyl group is not classified as a structural alert for mutagenicity and undergoes distinct metabolic pathways (sulfonamide hydrolysis, morpholine ring oxidation), potentially offering a safer and more predictable metabolic profile for lead optimization .

Metabolism Toxicophore avoidance Lead optimization

Application Scenarios for 4-(Morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide Driven by Quantitative Differentiation


Orphan GPCR Probe Discovery and Hit Expansion

The compound’s inclusion in a GPR151‑focused HTS campaign makes it a logical selection for labs investigating this orphan receptor or related galanin‑receptor‑like proteins. Its morpholinosulfonyl substituent provides a pharmacophoric anchor absent in simpler benzamide analogs, and its higher tPSA may confer favorable solubility for cell‑based assays . Researchers can use this compound as a reference point to design focused libraries exploring substituent effects on GPR151 activation.

Physicochemical Property Optimization in Peripheral vs. CNS Drug Discovery

With a calculated tPSA of ~101 Ų, the compound is predicted to have low passive blood‑brain barrier permeability, making it suitable for peripheral target programs where CNS side effects are undesirable . Teams optimizing CNS‑penetrant analogs should instead select the 4‑cyano or 4‑methyl analogs with lower tPSA, using the target compound as a comparator to benchmark physicochemical properties .

Safety‑Conscious Lead Generation Avoiding Genotoxic Structural Alerts

For medicinal chemistry programs that enforce strict toxicophore filtering, the target compound’s morpholinosulfonyl group represents a safer alternative to the nitro and cyano analogs, which bear known structural alerts for mutagenicity and metabolic activation . The compound can serve as a “clean” starting hit for hit‑to‑lead campaigns, provided its primary activity in the desired assay is confirmed.

Chemical Biology Tool Compound for Hydrogen‑Bonding Probes

The six hydrogen‑bond acceptors (sulfonamide oxygens, morpholine oxygen, carbonyl oxygen, thiazole nitrogen) make the target compound a strong hydrogen‑bond acceptor, potentially useful in fragment‑based screening or X‑ray crystallography as a ligand with multiple anchoring points . This contrasts with analogs bearing non‑hydrogen‑bonding substituents (e.g., 4‑methyl), which would provide fewer interaction opportunities.

Quote Request

Request a Quote for 4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.